molecular formula C12H10N2 B8709248 N-(1-Naphthyl)-N-cyanomethylamine

N-(1-Naphthyl)-N-cyanomethylamine

Cat. No.: B8709248
M. Wt: 182.22 g/mol
InChI Key: BTKHOAUKROJSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Naphthyl)-N-cyanomethylamine is an aromatic amine featuring a naphthalene moiety substituted with a cyanomethyl-amine group. These compounds are critical in analytical chemistry, particularly in spectrophotometric detection methods (e.g., Bratton-Marshall reaction) and as intermediates in organic synthesis .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl(naphthalen-1-yl)cyanamide

InChI

InChI=1S/C12H10N2/c1-14(9-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3

InChI Key

BTKHOAUKROJSTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)-N-cyanomethylamine can be synthesized through several methods. One common approach involves the reaction of dimethyl-α-naphthylamine with cyanogen bromide. The reaction mixture is heated under reflux on a steam bath for 16 hours, followed by extraction and purification steps to yield the desired product . Another method involves the base-mediated aminoalkylation of aryl thiourea, which provides a convenient and eco-friendly route to cyanamides .

Industrial Production Methods: Industrial production of methyl(1-naphthyl)cyanamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous-flow processes and safer electrophilic cyanation reagents has been developed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1-Naphthyl)-N-cyanomethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include naphthylamines, substituted cyanamides, and various heterocyclic compounds .

Scientific Research Applications

N-(1-Naphthyl)-N-cyanomethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl(1-naphthyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The compound’s reactivity is influenced by the presence of the naphthyl ring, which can stabilize reaction intermediates and facilitate the formation of complex products .

Comparison with Similar Compounds

Structural Features

  • N-(1-Naphthyl)-N-cyanomethylamine: Contains a naphthalene ring linked to an amine group modified with a cyanomethyl substituent. The electron-withdrawing cyano group may influence reactivity, such as altering nucleophilicity or stabilizing intermediates in coupling reactions.
  • N-(1-Naphthyl)ethylenediamine : A diamine with a naphthyl group and an ethylenediamine chain. The dual amine groups enable its role as a coupling agent in diazotization reactions (e.g., detecting sulfonamides or aromatic amines) .

Table 1: Structural Comparison

Compound Key Functional Groups Bond Length (C=N, if applicable) Applications
This compound Naphthyl, cyanomethyl-amine Not reported Inferred: Organic synthesis, analysis
N-(1-Naphthyl)ethylenediamine Naphthyl, ethylenediamine N/A Spectrophotometric coupling agent
(E)-1-(Naphthalen-2-yl)ethylideneamine Imine (C=N) 1.2650 Å Model for imine bond studies

Market and Industrial Relevance

  • N-(1-Naphthyl)ethylenediamine dihydrochloride has a well-established market (projected through 2046) due to its role in analytical chemistry and pharmaceuticals .
  • This compound is less documented commercially, suggesting niche or research-specific applications.

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